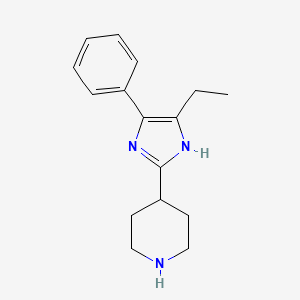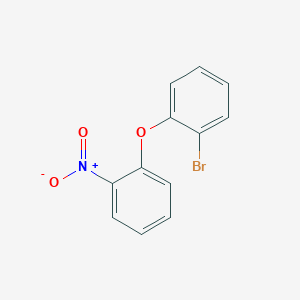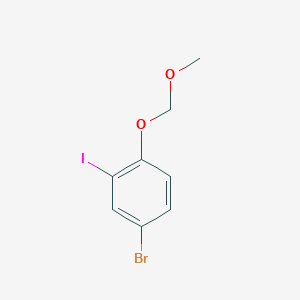
n-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O4S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group at the para position, forming 4-nitrobenzene.
Sulfonation: The 4-nitrobenzene is then sulfonated to introduce a sulfonamide group, resulting in 4-nitrobenzene-1-sulfonamide.
Alkylation: The final step involves the alkylation of the sulfonamide with 2-(Methylamino)ethyl chloride to produce N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include concentrated sulfuric acid for sulfonation and nitrating agents like nitric acid for nitration.
化学反応の分析
Types of Reactions
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-amino-N-[2-(Methylamino)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methylamino group.
科学的研究の応用
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity.
類似化合物との比較
Similar Compounds
- N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide
- N-[2-(Dimethylamino)ethyl]-4-nitrobenzene-1-sulfonamide
- N-[2-(Methylamino)ethyl]-4-aminobenzene-1-sulfonamide
Uniqueness
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H13N3O4S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
UVSBQTZBYBSNKG-UHFFFAOYSA-N |
正規SMILES |
CNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)


![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)



![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

